molecular formula C23H23F2N5O2S B2679797 N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide CAS No. 1251615-48-1

N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

Cat. No. B2679797
CAS RN: 1251615-48-1
M. Wt: 471.53
InChI Key: OWBLZTPGNDNNAJ-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Applications : A study by Abu‐Hashem et al. (2020) described the synthesis of novel chemical structures, including those related to N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide. These compounds were evaluated for their biological activities such as COX-1/COX-2 inhibition, analgesic, and anti-inflammatory effects. The study highlights the importance of chemical synthesis in developing new compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Pharmacokinetics and Metabolism : Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a compound structurally similar to N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide. The study provides insights into how such compounds are processed in the body, which is crucial for understanding their therapeutic potential and safety profile (Sharma et al., 2012).

  • Application in Cancer Research : Mallesha et al. (2012) synthesized and evaluated the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. This study's findings are significant in the context of cancer research and the development of new anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • Antimicrobial and Antifungal Applications : Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds, related to N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide, showed good antibacterial and antifungal activities, which are crucial in the development of new antimicrobial therapies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Physiologically Based Pharmacokinetic Modeling : Watson et al. (2011) applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a phosphodiesterase-5 inhibitor, structurally related to N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide. This research provides insights into the pharmacokinetic behavior of such compounds, which is essential for their development and optimization as therapeutic agents (Watson, Davis, & Jones, 2011).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-18-12-16(24)6-7-17(18)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBLZTPGNDNNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

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